molecular formula C26H33N3O5S B8413383 4-{Cyclopropyl-[6-(4-methanesulfonyl-phenyl)-pyridine-3-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

4-{Cyclopropyl-[6-(4-methanesulfonyl-phenyl)-pyridine-3-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8413383
M. Wt: 499.6 g/mol
InChI Key: QOPCKHORMCIKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Cyclopropyl-[6-(4-methanesulfonyl-phenyl)-pyridine-3-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C26H33N3O5S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H33N3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

tert-butyl 4-[cyclopropyl-[6-(4-methylsulfonylphenyl)pyridine-3-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C26H33N3O5S/c1-26(2,3)34-25(31)28-15-13-21(14-16-28)29(20-8-9-20)24(30)19-7-12-23(27-17-19)18-5-10-22(11-6-18)35(4,32)33/h5-7,10-12,17,20-21H,8-9,13-16H2,1-4H3

InChI Key

QOPCKHORMCIKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)C3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 M aqueous Na2CO3 solution (8.26 mL) is added to a mixture of 4-[(6-bromo-pyridine-3-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (500 mg) and 4-(methanesulfonyl)phenylboronic acid (259 mg) in N,N-dimethylformamide (5 mL). The mixture is sparged with argon for 10 min and [1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium dichloromethane complex (96 mg) is added. The resulting mixture is stirred for 6 h at 90° C. After cooling to room temperature, water (50 mL) is added and the aqueous phase is extracted with ethyl acetate. The organic phase is dried over MgSO4, the solvent is evaporated, and the residue is chromatographed on silica gel (ethyl acetate/cyclohexane 3:1→1:0) to afford the title compound. LC (method 6): tR=1.17 min; Mass spectrum (ESI+): m/z=500 [M+H]+.
Quantity
8.26 mL
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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